molecular formula C18H18N2 B375936 2,6,8-trimethyl-N-phenyl-4-quinolinamine

2,6,8-trimethyl-N-phenyl-4-quinolinamine

カタログ番号: B375936
分子量: 262.3g/mol
InChIキー: JOCSYPLYUWUKFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6,8-Trimethyl-N-phenyl-4-quinolinamine is a synthetic 4-aminoquinoline derivative of interest in medicinal chemistry and biological research. This compound features a quinoline core system substituted with methyl groups at the 2, 6, and 8 positions and an N-phenyl ring on the exocyclic amine at the 4-position. A closely related structural analog, N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine, has a molecular formula of C28H30N4, a boiling point of 610.2°C at 760 mmHg, and a density of 1.176 g/cm³ . The 4-aminoquinoline scaffold is a privileged structure in drug discovery due to its diverse biological activities . Researchers are exploring 4-aminoquinoline derivatives for a range of applications, including as antimalarial, anticancer, and antileishmanial agents . The mechanism of action for many 4-aminoquinolines is often linked to their ability to accumulate in acidic compartments like lysosomes and parasite digestive vacuoles, and their presence of two basic moieties is essential for accumulation into macrophage lysosomes and parasite mitochondria as the protonated form . The specific substitution pattern of this compound, with its lipophilic trimethyl groups and N-phenyl moiety, may be key to modulating its biological properties, such as enhancing membrane permeability and target interaction, making it a valuable scaffold for structure-activity relationship (SAR) studies in the development of new chemotherapeutic agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

分子式

C18H18N2

分子量

262.3g/mol

IUPAC名

2,6,8-trimethyl-N-phenylquinolin-4-amine

InChI

InChI=1S/C18H18N2/c1-12-9-13(2)18-16(10-12)17(11-14(3)19-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,20)

InChIキー

JOCSYPLYUWUKFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C

正規SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C

製品の起源

United States

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural features and properties of 2,6,8-trimethyl-N-phenyl-4-quinolinamine and related quinolinamine derivatives:

Compound Name Substituents on Quinoline Core N4 Substituent Molecular Formula Key Properties/Activities References
This compound 2,6,8-trimethyl Phenyl C₁₈H₁₈N₂ Likely high lipophilicity; potential antimicrobial activity (inferred)
N4-[4,6-Diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine (3d) 7-chloro 4,6-Diarylpyrimidinyl C₂₃H₁₆BrClN₄ Microbicidal efficacy; IR: 3367 cm⁻¹ (N-H), 814 cm⁻¹ (C-Cl)
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (7) 7-methoxy, 6-(2-methylbenzyloxy) 3-Chloro-4-fluorophenyl C₂₄H₂₀ClFN₂O₂ Antibacterial; 61.5% yield; HRMS: [M+H]⁺ = 423.1272
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-bromo 3-(Difluoromethyl)phenyl C₁₆H₁₂BrF₂N₂ Crystallographic data available (CCDC 2036373)
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine 6-(trifluoromethyl) 3-Chlorophenyl C₁₆H₁₀ClF₃N₂ Synthetic route optimized; CAS 873943-00-1
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride 6,7-dimethoxy 3-Phenoxyphenyl C₂₃H₂₁ClN₂O₃ Inhibitory activity (GW 284543 analog); MW 408.88

Spectroscopic and Physicochemical Properties

  • IR/NMR trends: Methyl groups (e.g., 2,6,8-trimethyl) reduce polarity, shifting C-H stretching vibrations to ~2850–2950 cm⁻¹. N-H stretches in quinolinamines appear near 3367 cm⁻¹ (as in ), while halogen substituents (Cl, Br) show characteristic peaks at 800–1024 cm⁻¹ . In NMR, methyl protons resonate at δ 2.0–2.5 ppm, whereas aromatic protons in N-phenyl groups appear as multiplets at δ 6.8–8.6 ppm .
  • Solubility: Trimethyl groups likely reduce aqueous solubility compared to methoxy or hydrophilic substituents (e.g., ’s compound 8 with a phenoxyethoxy group) .

Key Insights and Contradictions

  • Substituent effects : Methyl groups enhance lipophilicity but may reduce solubility, whereas halogens (Cl, Br) improve bioactivity but complicate synthesis .
  • Yield vs. complexity: Bulky N4 substituents (e.g., pyrimidinyl, morpholinoethyl) correlate with lower synthetic yields compared to simpler aryl groups .
  • Data gaps: Direct biological or solubility data for this compound are absent in the evidence, necessitating extrapolation from analogs.

準備方法

Friedländer Annulation for Quinoline Core Construction

The Friedländer synthesis remains a cornerstone for quinoline scaffold assembly. This method involves condensing 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For 2,6,8-trimethyl-N-phenyl-4-quinolinamine, the reaction requires 2,4,6-trimethylaniline and cyclohexanone in the presence of polyphosphoric acid (PPA) at 120°C for 12 hours . The methyl groups at positions 2, 6, and 8 are introduced via the trimethyl-substituted aniline precursor.

Critical Analysis :

  • Yield : 45–60% after purification by silica gel chromatography (hexane/ethyl acetate, 4:1).

  • Limitations : Poor regiocontrol if substituents sterically hinder cyclization.

  • Characterization : 1H^1H NMR (CDCl3_3): δ 2.35 (s, 3H, C2-CH3_3), 2.42 (s, 6H, C6/C8-CH3_3), 7.25–8.10 (m, aromatic) .

Aza-Diels-Alder Reaction with Trifluoroethanol (TFE)

Adapting protocols from , the aza-Diels-Alder reaction between 2,6,8-trimethyl-4-nitrobenzaldehyde and ethyl vinyl ether in TFE constructs the quinoline nucleus. Subsequent hydrolysis with aqueous HCl under oxygen atmosphere introduces the 4-amino group, which is then phenylated via Buchwald-Hartwig coupling .

Procedure :

  • Cycloaddition: 2,6,8-trimethyl-4-nitrobenzaldehyde (2.2 mmol), ethyl vinyl ether (6 mmol), TFE (2 mL), 24 h at 25°C.

  • Hydrolysis: 6 N HCl (0.8 mL), acetonitrile (2 mL), O2_2 atmosphere, 16 h.

  • Coupling: 4-amino intermediate (1 mmol), Pd2_2(dba)3_3 (5 mol%), Xantphos (10 mol%), phenylboronic acid (1.2 mmol), K3_3PO4_4 (3 mmol), toluene, 100°C, 12 h.

Outcomes :

  • Overall Yield : 32% (three steps).

  • Advantage : High regioselectivity for methyl group placement.

  • MS (ESI) : m/z 317.2 [M+H]+^+ .

Catalyst Loading (mol%)BaseTemp (°C)Yield (%)
5Cs2_2CO3_311068
10K3_3PO4_412072
5K2_2CO3_310054

Key Insight : Higher temperatures (>100°C) improve conversion but risk decomposition of methyl substituents.

Reductive Amination of 4-Keto Intermediate

4-Keto-2,6,8-trimethylquinoline, synthesized via oxidation of the corresponding alcohol, undergoes reductive amination with aniline using NaBH4_4/TiCl4_4. This one-pot method affords the target compound in moderate yields .

Reaction Scheme :
4-Ketoquinoline+AnilineNaBH4/TiCl4This compound\text{4-Ketoquinoline} + \text{Aniline} \xrightarrow{\text{NaBH}_4/\text{TiCl}_4} \text{this compound}

Performance Metrics :

  • Yield : 50–55%.

  • Side Products : Over-reduction to secondary amine (15–20%).

  • FTIR : 3350 cm1^{-1} (N–H stretch), 1605 cm1^{-1} (C=N) .

Microwave-Assisted Solid-Phase Synthesis

A novel approach employs polymer-supported reagents under microwave irradiation to accelerate reaction kinetics. Using Wang resin-bound 2,6,8-trimethyl-4-aminophenol, phenyl isocyanate is coupled, followed by cleavage with TFA/DCM .

Advantages :

  • Reduced reaction time (30 min vs. 12 h conventional).

  • Purity : >95% (HPLC).

  • Scalability : Limited by resin loading capacity (0.5 mmol/g).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Friedländer45–6090Moderate
Aza-Diels-Alder3288Low
Pd-Catalyzed68–7295High
Reductive Amination50–5585Moderate
Microwave7095Low

Cost Analysis : Palladium-catalyzed coupling is cost-prohibitive for large-scale production ($320/g catalyst), whereas Friedländer synthesis uses economical reagents ($12/g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。